Cuprous chloride

Aerobic oxidation Benzylic alcohols Copper catalysis

Standard-grade Cu(I) catalysts exhibit inconsistent activity across substrate classes and cause reactor fouling that shortens cycle life. Cuprous chloride (CAS 1344-67-8) at ≥99% purity resolves these limitations through verified performance differentiation. • Benzylic alcohol oxidation: achieves quantitative conversion within 3 h at ambient temperature using CuCl/NMI/TEMPO - 2× the activity of CuI under identical conditions. • Silicone elastomer production: ≥99% purity grade increases hydrosilylation selectivity by 19-23% and reduces reactor fouling by 32-45%, extending catalyst cycle life to 18-24 months. • Organosilicon synthesis: delivers 95% selectivity and 77% yield in direct trimethoxysilane production via in situ Cu₃Si/Cu₁₅Si₄ alloy phase activation.

Molecular Formula Cl2Cu
CuCl2
Molecular Weight 134.45 g/mol
CAS No. 1344-67-8
Cat. No. B074036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCuprous chloride
CAS1344-67-8
Synonymscopper (+1) chloride
copper(I) chloride
cuprous chloride
cuprous chloride, 63Cu,1-(37)Cl-labeled
cuprous chloride, 65Cu,1-(35)Cl-labeled
cuprous chloride, 65Cu,1-(37)Cl-labeled
Molecular FormulaCl2Cu
CuCl2
Molecular Weight134.45 g/mol
Structural Identifiers
SMILESCl[Cu]Cl
InChIInChI=1S/2ClH.Cu/h2*1H;/q;;+2/p-2
InChIKeyORTQZVOHEJQUHG-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cuprous Chloride (CAS 1344-67-8) Procurement Guide: Catalyst Specifications and Differentiated Selection Criteria


Cuprous chloride (CuCl) is a copper(I) halide that serves as a critical catalyst and reagent in industrial organic synthesis, materials science, and pigment manufacturing. As a Lewis acid with copper in the +1 oxidation state, CuCl participates in catalytic cycles fundamentally distinct from its cupric (CuCl₂) counterpart [1]. The compound occurs naturally as the mineral nantokite and is produced industrially via reduction of copper(II) chloride with metallic copper [1]. In its pure anhydrous form, CuCl appears as a white crystalline powder with a density of 4.14 g/cm³, melting point of 423–430°C, and boiling point of 1,490°C with decomposition [2]. It exhibits negligible water solubility (0.047 g/L at 20°C) with a solubility product Ksp of 1.72 × 10⁻⁷, but readily dissolves in concentrated hydrochloric acid and aqueous ammonia via complex ion formation [2].

Why Cuprous Chloride Cannot Be Simply Substituted: Catalyst Selection Based on Differential Reactivity and Physicochemical Properties


Cuprous chloride occupies a unique position among copper-based catalysts that precludes straightforward substitution. Its +1 oxidation state enables catalytic cycles inaccessible to cupric (CuCl₂) analogs, while its chloride counterion confers substrate specificity and solubility characteristics that differ markedly from cuprous bromide (CuBr) and cuprous iodide (CuI) [1]. Thermodynamically, CuCl is more redox-active than CuCl₂, acting preferentially as a reducing agent, whereas CuCl₂ functions as an oxidant in complementary pathways . Crucially, the catalytic activity of CuCl is reaction- and substrate-dependent rather than universally transferable: in the aerobic oxidation of benzylic alcohols, CuCl achieves quantitative conversion within 3 hours at ambient temperature, while CuI exhibits only half the activity under identical conditions [2]. Conversely, for aliphatic alcohol oxidation, CuI demonstrates superior performance [2]. The compound's low water solubility (Ksp = 1.72 × 10⁻⁷) compared to cuprous bromide (Ksp ≈ 4.2 × 10⁻⁸) directly impacts reaction design in biphasic or aqueous systems [3]. These differential performance characteristics mean that substituting CuCl for other copper halides—or for cupric chloride—without empirical validation risks significant yield reduction, compromised selectivity, or complete reaction failure.

Cuprous Chloride Quantitative Evidence Guide: Comparative Performance Data for Scientific Procurement


Catalytic Superiority Over Cuprous Iodide in Benzylic Alcohol Oxidation

In the selective aerobic oxidation of benzylic alcohols using N-methylimidazole (NMI) and TEMPO as co-catalysts at ambient temperature, cuprous chloride (CuCl) demonstrates definitive superiority over cuprous iodide (CuI). CuCl achieved quantitative conversion within 3 hours under ambient conditions, whereas CuI exhibited only approximately half the catalytic activity of the chloride analog under identical reaction parameters [1]. This differential performance is attributed to the faster rate of active species [Cu(NMI)₂Cl(MeCN)] formation from the polymeric solid CuCl compared to the iodide counterpart [1]. Notably, this substrate-dependent superiority is reversed for aliphatic alcohols such as 1-octanol, where CuI demonstrates the highest activity among cuprous halides, underscoring that catalyst selection must be driven by specific substrate class rather than generalized assumptions [1].

Aerobic oxidation Benzylic alcohols Copper catalysis Selective oxidation

High-Purity CuCl Hydrosilylation Selectivity Advantage in Silicone Manufacturing

Industrial-grade cuprous chloride (≥99% purity, <50 ppm heavy metals) delivers quantifiable performance advantages over standard-grade CuCl (95–97% purity) in silicone elastomer production. In hydrosilylation reactions for silicone crosslinking, high-purity CuCl increases selectivity by 19–23% compared to standard-grade material, significantly reducing vinyl silane waste and improving the shelf-life stability of one-part room-temperature vulcanizing (RTV) formulations [1]. Additionally, industrial users report a 32–45% reduction in reactor fouling when transitioning from standard-grade to ≥99% purity CuCl, which extends catalyst cycle life to 18–24 months compared to 12–15 months under identical operating conditions [1]. For agrochemical synthesis in pyrethroid and triazole pathways, ultra-pure CuCl reduces reaction time by 28% while maintaining >99.5% enantiomeric excess [1].

Hydrosilylation Silicone crosslinking RTV formulations Organosilicon synthesis

Trimethoxysilane Direct Synthesis: Optimized CuCl Catalyst Performance Metrics

In the direct synthesis of trimethoxysilane (M3) from silicon and methanol, CuCl-based catalysts are the most commonly employed catalyst system . A one-step high-temperature activation method using CuCl₂ as a stable precursor that is reduced in situ to CuCl has been developed to overcome the air and moisture sensitivity of CuCl and its tendency toward oxidation deactivation . The optimized catalyst, designated Sacm(250, 0.8:10), achieved 95% selectivity and 77% yield for M3 production, while demonstrating good universality across various alcohol substrates . This performance is enabled by the in situ formation of active Cu₃Si and Cu₁₅Si₄ alloy phases when CuCl reacts with silicon powder during the high-temperature activation step .

Trimethoxysilane Direct synthesis Organosilicon Cu-Si alloy catalyst

Solubility and Complexation Differentiation: CuCl vs CuBr vs CuI

Cuprous chloride exhibits a solubility product (Ksp) of 1.72 × 10⁻⁷ in water at 20°C, corresponding to an aqueous solubility of approximately 0.047 g/L [1]. This differs from cuprous bromide (Ksp ≈ 4.2 × 10⁻⁸) and cuprous iodide (Ksp approximately 1 × 10⁻¹²), establishing a solubility gradient across the halide series that directly impacts catalyst leaching, product isolation, and reaction design in aqueous or biphasic systems [2]. CuCl dissolves readily in concentrated hydrochloric acid (via formation of HCuCl₂, H₂CuCl₃, and H₃CuCl₄ complexes) and in aqueous ammonia (via [Cu(NH₃)₂]⁺ formation), but remains insoluble in ethanol and acetone [1]. This solubility profile enables selective phase transfer and catalyst recovery strategies that cannot be replicated with cuprous bromide or iodide without modifying workup procedures.

Solubility product Complexation chemistry Biphasic catalysis Leaching control

Redox Differentiation: CuCl vs CuCl₂ in Catalytic Cycles

The fundamental chemical distinction between cuprous chloride (CuCl, Cu⁺) and cupric chloride (CuCl₂, Cu²⁺) lies in their redox behavior: CuCl is more redox-active and functions as a reducing agent, whereas CuCl₂ is an oxidizing agent . This distinction is critical in the Sandmeyer reaction, where CuCl serves as an electron transfer catalyst converting aryl diazonium salts to aryl chlorides—a pathway that cupric chloride cannot initiate directly [1]. In polymer chemistry, partial replacement of cupric chloride with the less expensive cuprous chloride in amine catalyst systems for polyphenylene ether synthesis causes no reduction in overall polymerization rate while greatly increasing oxygen utilization in early reaction stages [2]. The CuCl₂ decomposition temperature of approximately 537°C (yielding CuCl and Cl₂) is well-characterized by thermogravimetric analysis, with CuCl showing superior thermal stability up to its melting point of 423–430°C without decomposition [3].

Redox chemistry Oxidation state Sandmeyer reaction Electron transfer

Acetylene Hydrochlorination: CuCl Catalyst Stability and Structural Transformation

In acetylene hydrochlorination for vinyl chloride monomer (VCM) production, CuCl serves as the primary active component in mercury-free catalyst systems. A dry mixing method for preparing 5% CuCl on activated carbon (5% CuCl + C) demonstrated excellent catalytic stability: activity decreased only from 93.7% to 92.9% after 100 hours of continuous reaction under gas hourly space velocity (GHSV) of 60 mL·h⁻¹·g⁻¹ for C₂H₂ . Comparative analysis reveals that this dry-mixed catalyst exhibits higher stability than catalysts prepared by conventional impregnation methods (5% CuCl/C) . Notably, copper precursor compounds including CuBr and CuI undergo in situ conversion to CuCl during the hydrochlorination reaction, with the formed CuCl crystals subsequently transforming into small clusters and single Cu sites—a structural evolution that underpins the observed catalytic performance . In multi-component catalyst systems, a formulation of 2% AuCl₃ / 21% CuCl / 9% SnCl₄ / 4% BiCl₃ / 2% CeCl₃ on carbon achieved 90.8% acetylene conversion with 99.6% selectivity to vinyl chloride [1].

Acetylene hydrochlorination Vinyl chloride monomer Mercury-free catalyst Single-site catalysis

Cuprous Chloride Optimal Application Scenarios: Evidence-Based Procurement Use Cases


Selective Benzylic Alcohol Oxidation in Pharmaceutical Intermediate Synthesis

Procure cuprous chloride for the selective aerobic oxidation of benzylic alcohols to aldehydes when rapid, quantitative conversion at ambient temperature is required. CuCl achieves complete conversion within 3 hours using the CuCl/NMI/TEMPO system, whereas CuI delivers only approximately 50% activity under identical conditions [1]. This kinetic advantage is most valuable in pharmaceutical manufacturing where benzylic alcohol intermediates must be converted without thermal degradation of sensitive functional groups. The substrate-dependent nature of this superiority—CuCl outperforms CuI for benzylic substrates, but not for aliphatic alcohols—means procurement should be specifically aligned with the substrate class being processed [1].

High-Purity Silicone Elastomer and RTV Formulation Manufacturing

Specify ≥99% purity cuprous chloride with certified heavy metal content <50 ppm for hydrosilylation crosslinking reactions in silicone elastomer production. This grade increases hydrosilylation selectivity by 19–23% compared to standard 95–97% purity material, directly reducing vinyl silane waste [1]. The documented 32–45% reduction in reactor fouling translates to extended catalyst cycle life of 18–24 months versus 12–15 months with standard-grade CuCl, improving overall equipment effectiveness and reducing maintenance downtime [1]. This application scenario is particularly relevant for manufacturers subject to EU REACH Annex XVII regulations (effective July 2026), which cap residual copper species in pharmaceutical intermediates at 100 ppm [1].

Trimethoxysilane and Organosilicon Monomer Direct Synthesis

Deploy cuprous chloride-based catalysts for the direct synthesis of trimethoxysilane (M3) via reaction of silicon with methanol, utilizing the one-step activation methodology that generates active Cu₃Si and Cu₁₅Si₄ alloy phases in situ [1]. This approach addresses CuCl's inherent air and moisture sensitivity by starting from stable CuCl₂ precursors and activating under controlled conditions, achieving 95% selectivity and 77% yield for M3 [1]. The methodology is applicable across a range of alcohol substrates for broader organosilicon monomer production. Procurement of CuCl for this application should be coupled with process engineering that accommodates the required high-temperature activation step and inert atmosphere handling [1].

Mercury-Free Vinyl Chloride Monomer Production

Utilize cuprous chloride as the primary active component in mercury-free catalysts for acetylene hydrochlorination to vinyl chloride monomer (VCM). CuCl catalysts prepared via dry mixing with activated carbon demonstrate exceptional stability, with less than 1% activity loss after 100 hours of continuous operation at GHSV = 60 mL·h⁻¹·g⁻¹ [1]. In optimized multi-component formulations containing 21% CuCl alongside AuCl₃, SnCl₄, BiCl₃, and CeCl₃, acetylene conversion reaches 90.8% with 99.6% vinyl chloride selectivity [2]. The demonstrated in situ conversion of CuBr and CuI precursors to CuCl during reaction indicates that CuCl is the thermodynamically preferred active phase, supporting its selection as the foundational catalyst for industrial hydrochlorination processes [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cuprous chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.